3-Amino-4(3H)-quinazolinone

Vue d'ensemble

Description

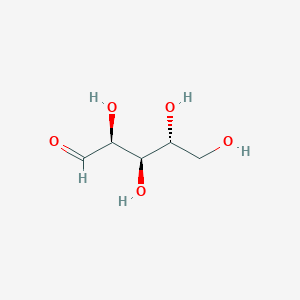

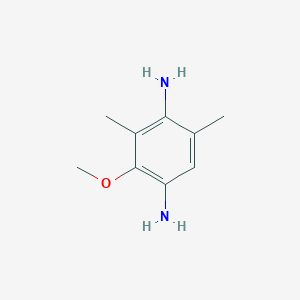

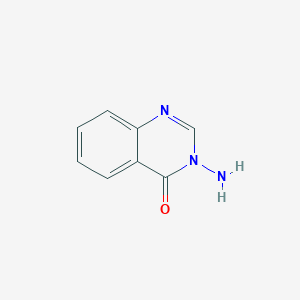

3-Amino-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazolinone core with an amino group at the third position. This compound has garnered significant interest due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules.

Applications De Recherche Scientifique

Recherche sur le cancer

Les dérivés de la 3-amino-4(3H)-quinazolinone ont été étudiés pour leur potentiel dans la recherche sur le cancer . Par exemple, des dérivés d’acide lithocholique 3-amino-4,4-diméthyle ont été rapportés comme activateurs de SHP1 . SHP1 est un membre non-récepteur de la famille des protéines tyrosine phosphatases (PTP), qui régule négativement plusieurs voies de signalisation responsables des processus cellulaires pathologiques dans les cancers . L’étude a démontré que ces dérivés peuvent être des activateurs sélectifs de SHP1 avec une efficacité cellulaire puissante .

Synthèse de nouveaux dérivés

Le composé a été utilisé dans la synthèse de nouveaux dérivés N-benzylidène de la 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine . Ces nouveaux composés ont été synthétisés en cinq étapes, dont deux étapes sous chauffage diélectrique par micro-ondes . Ils ont été testés pour leurs activités antiprolifératives dans les fibroblastes et huit lignées cellulaires tumorales humaines représentatives .

Recherche antibactérienne

Les ß-lactames monocycliques (azétidin-2-ones), qui peuvent être synthétisées à partir de la this compound, présentent un large éventail d’activités biologiques, notamment des propriétés antibactériennes .

Régulation du cholestérol

Les ß-lactames monocycliques (azétidin-2-ones), synthétisées à partir de la this compound, ont également été associées à la régulation du cholestérol .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s likely that it interacts with its targets, causing conformational changes that affect the function of these targets. This can lead to alterations in cellular processes .

Biochemical Pathways

The downstream effects would depend on the specific pathway and target involved .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The effects would likely be dependent on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-4(3H)-quinazolinone . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

3-Amino-4(3H)-quinazolinone has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4(3H)-quinazolinone typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method is the reaction of anthranilic acid with formamide under reflux conditions, leading to the formation of the quinazolinone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The

Propriétés

IUPAC Name |

3-aminoquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRJWCFKYOZVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163424 | |

| Record name | 4(3H)-Quinazolinone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14663-46-8 | |

| Record name | 3-Amino-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14663-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14663-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14663-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4(3H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Amino-4(3H)-quinazolinone?

A: this compound has the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol. While the provided abstracts don't contain specific spectroscopic data, key characterization techniques typically include IR spectroscopy for identifying functional groups (e.g., amine, carbonyl), 1H NMR and 13C NMR for structural elucidation, and mass spectrometry for molecular weight determination. [, , ]

Q2: Can you describe some of the synthetic routes used to produce this compound derivatives?

A: Several synthetic approaches have been employed. One common method involves the condensation of o-aminobenzoyl hydrazides with orthoesters, such as triethyl orthoformate. [, ] Another approach utilizes the reaction of isatoic anhydrides with hydrazines followed by cyclization with triethyl orthoformate. [] Additionally, 2,3-pyridine dicarboxylic anhydride can be reacted with anthranilic acid or methyl anthranilate, followed by treatment with hydrazine hydrate to yield the desired this compound scaffold. []

Q3: What are the primary biological activities reported for this compound derivatives?

A: Research has revealed promising biological activities for this class of compounds, including anticonvulsant, antimicrobial, and anticancer properties. [, , , , ]

Q4: How does the structure of this compound influence its biological activity?

A: While the exact mechanisms of action are not fully elucidated in the provided abstracts, structure-activity relationship (SAR) studies suggest that modifications to the this compound core can significantly impact its activity. For example, introducing a propyl group at the C2 position of the quinazolinone ring was found to enhance cytotoxic activity against the HeLa cell line. [] Similarly, the presence of electron-withdrawing substituents on α-aminophosphonate compounds containing the 3-amino-4(3H) quinazolinone moiety has been shown to increase biological activity compared to electron-donating groups. []

Q5: Are there any reported applications of 3-Amino-4(3H)-quinazolinones in materials science or catalysis?

A5: The provided abstracts primarily focus on the biological applications of this compound derivatives. Further research might explore potential applications in materials science or catalysis, particularly given the presence of nitrogen and oxygen atoms within the quinazolinone core, which could offer interesting coordination properties.

Q6: How do researchers ensure the quality and consistency of synthesized this compound derivatives?

A: Quality control and assurance are paramount. Researchers rely on various analytical techniques, such as IR, NMR, and mass spectrometry, to confirm the identity and purity of synthesized compounds. [, , ] These methods help ensure consistency and reliability throughout the research and development process.

Q7: What are the potential environmental impacts of this compound and its derivatives?

A7: The provided abstracts do not contain information on the environmental impact of these compounds. Evaluating the ecotoxicological effects and developing strategies for responsible waste management and potential recycling are crucial aspects for future research. This would ensure the sustainable development and utilization of these compounds.

Q8: Have computational chemistry methods been applied to study 3-Amino-4(3H)-quinazolinones?

A: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and properties of α-aminophosphonate compounds containing the 3-amino-4(3H) quinazolinone moiety. [] These calculations have helped to rationalize the observed biological activity trends and could aid in the design of new derivatives with improved potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.